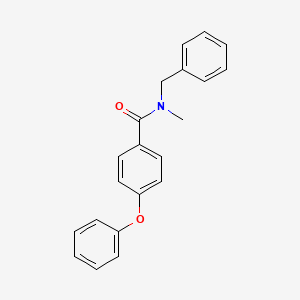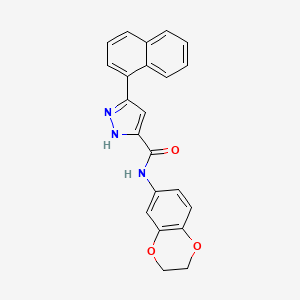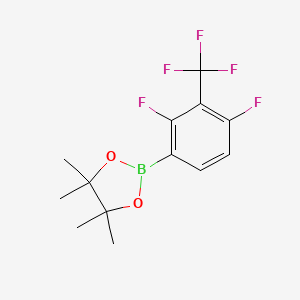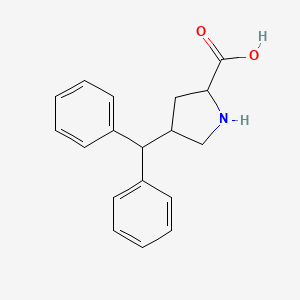
6-Bromoisoquinoline-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromoisoquinoline-4-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and an aldehyde group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisoquinoline-4-carbaldehyde typically involves the bromination of isoquinoline derivatives. One common method includes the bromination of isoquinoline using bromine in nitrobenzene, which yields 6-bromoisoquinoline. This intermediate can then be further functionalized to introduce the aldehyde group at the 4th position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and subsequent functionalization reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromoisoquinoline-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: 6-Bromoisoquinoline-4-carboxylic acid.
Reduction: 6-Bromoisoquinoline-4-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromoisoquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.
Mécanisme D'action
The mechanism of action of 6-Bromoisoquinoline-4-carbaldehyde largely depends on its chemical reactivity. The bromine atom and the aldehyde group provide sites for various chemical transformations, enabling the compound to participate in multiple reaction pathways. In biological systems, its derivatives may interact with specific molecular targets, influencing pathways related to disease mechanisms .
Comparaison Avec Des Composés Similaires
6-Bromoisoquinoline: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
4-Isoquinolinecarboxaldehyde:
6-Fluoroisoquinoline-4-carbaldehyde: Similar structure but with a fluorine atom instead of bromine, leading to different chemical properties and reactivity.
Uniqueness: 6-Bromoisoquinoline-4-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and research applications .
Propriétés
Formule moléculaire |
C10H6BrNO |
|---|---|
Poids moléculaire |
236.06 g/mol |
Nom IUPAC |
6-bromoisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-9-2-1-7-4-12-5-8(6-13)10(7)3-9/h1-6H |
Clé InChI |
UNYUVPZEFKDYMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=CC(=C2C=C1Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(5-fluoro-2-methylphenyl)-2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15155794.png)
![2-[(Tert-butoxycarbonyl)amino]-4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}butanoic acid](/img/structure/B15155799.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15155804.png)
![1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15155810.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B15155814.png)

![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(prop-2-en-1-yl)benzamide](/img/structure/B15155825.png)

![N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B15155833.png)
![(4R,4'R)-4,4',5,5'-Tetrahydro-4,4'-bis[(1S)-1-methylpropyl]-2,2'-bioxazole](/img/structure/B15155851.png)
![N-[(4-methylphenyl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B15155868.png)
